Sulfasalazine 3-Isomer

HPLC Method Validation Impurity Profiling Pharmacopeial Compliance

Uncharacterized impurity standards cause co-elution and quantification errors in sulfasalazine QC. Sulfasalazine 3-Isomer (EP Impurity F, CAS 66364-71-4) provides the exact positional isomer required for accurate analysis: • RRT 0.85 relative to API - enables system suitability and resolution verification per pharmacopeial monographs • Fully characterized by NMR, IR, MS - supports method specificity for regulatory submissions • Quantifies Impurity F at ≤1.0% specification limit for API batch release testing Supplied with comprehensive CoA for GMP compliance.

Molecular Formula C18H14N4O5S
Molecular Weight 398.4 g/mol
CAS No. 66364-71-4
Cat. No. B129293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfasalazine 3-Isomer
CAS66364-71-4
Synonyms2-Hydroxy-3-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]diazenyl]benzoic Acid;  2-Hydroxy-3-[[4-[(2-pyridinylamino)sulfonyl]phenyl]azo]benzoic Acid;  3-[[p-(2-Pyridylsulfamoyl)phenyl]azo]salicylic Acid;  Sulfasalazine Impurity F; 
Molecular FormulaC18H14N4O5S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NN=C3C=CC=C(C3=O)C(=O)O
InChIInChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25)
InChIKeyPAFMSMUKLYZQOC-RCCKNPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfasalazine 3-Isomer Impurity for API QC


Sulfasalazine 3-Isomer (CAS 66364-71-4), also designated as Sulfasalazine EP Impurity F, is a positional isomeric impurity of the disease-modifying antirheumatic drug (DMARD) sulfasalazine (CAS 599-79-1) [1]. This compound, with the IUPAC name 2-hydroxy-3-[2-[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid, possesses the same molecular formula (C18H14N4O5S) and molecular weight (398.4 g/mol) as sulfasalazine but differs in the substitution pattern on the salicylic acid moiety . Its presence in active pharmaceutical ingredient (API) batches, even at low levels, can significantly alter the analytical profile and, if not controlled, may compromise the purity, safety, and efficacy of the final drug product [2].

Product type
Positional isomeric impurity standard for sulfasalazine API QC
Primary workflow
HPLC impurity profiling and pharmacopeial method validation
Selection context
Specific relative retention time and spectral signature vs. other impurities

Sulfasalazine 3-Isomer: Why Substitution Fails


The interchangeability of sulfasalazine-related compounds is a fallacy in regulated pharmaceutical analysis. The term 'sulfasalazine impurity' is not a generic descriptor; each specific impurity possesses a unique chemical structure, distinct physicochemical properties, and a distinct chromatographic and spectroscopic signature that directly impacts analytical method validation [1]. Generic substitution with an uncharacterized or incorrectly identified impurity standard can lead to method failure due to co-elution, incorrect quantification of the API, and inaccurate assessment of product purity [2]. For the Sulfasalazine 3-Isomer, its unique positional isomerism relative to sulfasalazine and other impurities dictates a specific relative retention time and spectral response, making it an essential, non-interchangeable reference material for achieving regulatory compliance with pharmacopeial monographs (USP, EP, BP) [3].

Structural uniqueness: Positional isomer of sulfasalazine; generic impurity substitution may cause co-elution and misquantification.
Pharmacopeial specificity: EP Impurity F is a defined reference; alternative impurity standards may not meet monograph retention-time requirements.
Regulatory impact: Using an uncharacterized impurity reference can undermine method validation and API batch release data.

Sulfasalazine 3-Isomer vs. Comparators


Chromatographic Resolution via RRT

The Sulfasalazine 3-Isomer (EP Impurity F) can be chromatographically resolved from the main API, sulfasalazine, under standardized pharmacopeial conditions. The relative retention time (RRT) for Impurity F is consistently reported as 0.85, providing a critical and quantifiable parameter for method development and impurity identification [1]. This RRT is distinct from that of other specified impurities, such as Impurity C (RRT 0.80) and Impurity G (RRT 1.39), enabling specific and unambiguous detection [2].

RRT vs. API
Head-to-head
Impurity F RRT 0.85; API RRT 1.00; Impurity C RRT 0.80; Impurity G RRT 1.39
Distinct chromatographic resolution for method specificity
IPC/BP HPLC conditions; 0.05 RRT separation from Impurity C
HPLC Method Validation Impurity Profiling Pharmacopeial Compliance

Structural Confirmation by Spectroscopy

The Sulfasalazine 3-Isomer is unequivocally identified as 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid, a distinct chemical entity from the main API and other impurities [1]. This identification is based on a combination of analytical techniques including IR, UV, NMR spectroscopy, and mass spectrometry, which provide unique and verifiable spectral fingerprints [2]. For instance, the fragmentation pattern in mass spectrometry and the chemical shifts in NMR are distinct from the 2-isomer and the 5-isomer (the API), allowing for confirmatory identification.

Spectroscopic ID
Class-level inference
Confirmed as 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid via IR, UV, NMR, MS
Unique spectral fingerprint supports identity verification
Primary literature characterization data
Impurity Characterization Mass Spectrometry NMR Spectroscopy

Melting Point Distinction

The Sulfasalazine 3-Isomer exhibits a distinct melting point range of 218-220 °C (with decomposition) [1]. This value differs significantly from the reported melting point of the main API, sulfasalazine, which is approximately 246 °C (with decomposition) . This quantifiable difference in thermal behavior provides an additional orthogonal parameter for confirming the identity and purity of the reference material.

Melting point
Cross-study comparable
Impurity F: 218–220°C (dec.); API: ~246°C (dec.)
Thermal behavior orthogonal to chromatography
Approximately 26–28°C lower than API
Reference Standard Characterization Quality Control Physicochemical Properties

Pharmacopeial Limit for Impurity F

Pharmacopeial monographs, such as those from the Indian Pharmacopoeia (IPC) and the European/British Pharmacopoeia (EP/BP), explicitly specify acceptance criteria for Impurity F (the 3-Isomer). The limit for any single unspecified impurity, including Impurity F, is typically not more than 1.0% when compared to a reference standard solution, and total impurities are limited to not more than 4.0% [1][2]. This establishes a clear quantitative threshold that necessitates the use of a certified reference standard for accurate and reliable quantitation.

Pharmacopeial limit
Supporting evidence
Impurity F ≤ 1.0% area vs. reference solution; total impurities ≤ 4.0%
Regulatory threshold mandates specific impurity quantitation
IPC/EP related-substances test, 320 nm detection
Regulatory Compliance Pharmacopeial Monographs Impurity Limits

USP Reference Standard Availability

Sulfasalazine 3-Isomer is available as a Pharmaceutical Analytical Impurity (PAI) from the U.S. Pharmacopeial Convention (USP) under Catalog No. 1A10630 . This product, while distinct from official USP Reference Standards, is a characterized analytical material intended for use in method development and quality control. Its availability from a primary pharmacopeial source provides a level of quality assurance and documentation that generic chemical suppliers may not offer, which is critical for regulatory submissions.

USP availability
Data to verify
USP Catalog No. 1A10630 (PAI material, 25 mg)
Pharmacopeial source may provide documentation trail
Source review recommended; not an official USP Reference Standard
Reference Standard Procurement USP Reference Standard Analytical Quality Control

Sulfasalazine 3-Isomer Application Scenarios


HPLC Method Development for Impurity Profiling

Sulfasalazine 3-Isomer is an indispensable reference standard for the development and validation of high-performance liquid chromatography (HPLC) methods used to quantify impurities in sulfasalazine drug substance. Its well-defined relative retention time (0.85) relative to the API peak [1] makes it a critical component in assessing system suitability, ensuring adequate resolution from the main peak and other closely eluting impurities. This application directly supports compliance with pharmacopeial monograph requirements for related substances testing [2].

QC Release Testing of API Batches

In a GMP quality control laboratory, the Sulfasalazine 3-Isomer reference standard is used as a comparator in the routine analysis of sulfasalazine API batches. By preparing a reference solution containing this impurity at a known concentration (e.g., 1.0% relative to the test concentration), analysts can accurately quantify the amount of Impurity F in the sample against a regulatory specification limit of not more than 1.0% [1][2]. This ensures that each batch of API meets the required purity profile before release for drug product manufacturing.

Stability-Indicating Method Validation

The Sulfasalazine 3-Isomer, as a known process-related impurity [1], is essential for establishing the specificity of stability-indicating methods. It is used to demonstrate that the analytical method can accurately separate and quantify the 3-Isomer from the API and any degradation products that may form over time or under stress conditions (e.g., heat, light, humidity) [2]. This is a critical requirement for regulatory submissions to ensure the shelf-life and quality of the drug product.

MS and NMR Confirmation Reference

Beyond chromatographic applications, the fully characterized structure of Sulfasalazine 3-Isomer, confirmed by NMR, IR, and mass spectrometry [1], makes it a vital reference compound for the identification and confirmation of this specific impurity in API samples using advanced spectroscopic techniques. This is particularly important in investigative analyses, regulatory inquiries, and the initial characterization of new impurity peaks.

Application
Selection Property
Validation Focus
HPLC impurity profiling method
Distinct relative retention time profile
Resolution from API and Impurity C; system suitability
QC release testing of API batches
Certified impurity concentration reference
Limit test compliance per pharmacopeial monograph
Stability-indicating method validation
Isomeric impurity specificity
Separation from degradation products; forced degradation studies
MS/NMR confirmation reference
Characterized spectral fingerprint
Mass and NMR spectral matching for impurity identification

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